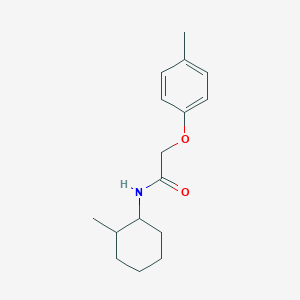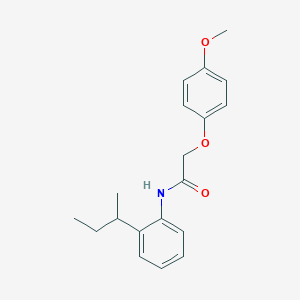![molecular formula C17H14N4OS2 B245924 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245924.png)
6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific research community due to its potential pharmacological properties. This compound belongs to the class of triazolo-thiadiazoles, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it exerts its biological effects by interacting with various molecular targets, such as enzymes and receptors. For example, it has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response. It has also been shown to bind to the DNA of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a wide range of biochemical and physiological effects. For example, it has been found to reduce the levels of reactive oxygen species, which are known to cause cellular damage. It has also been shown to inhibit the growth and proliferation of cancer cells, while having minimal effects on normal cells. Additionally, it has been found to possess antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse pharmacological properties. This allows for a wide range of studies to be conducted, such as anticancer, antimicrobial, and anti-inflammatory assays. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of novel therapeutic agents for various diseases, such as cancer and infectious diseases. Another direction is the investigation of its potential as a dietary supplement, due to its antioxidant properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methoxybenzoyl hydrazine with phenyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting intermediate is then treated with chloroacetaldehyde and sodium hydroxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
Research on 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown that it exhibits potent anticancer, antimicrobial, and antifungal activities. It has also been found to possess significant antioxidant and anti-inflammatory properties. Due to its diverse pharmacological properties, this compound has the potential to be developed into a novel therapeutic agent for various diseases.
Eigenschaften
Molekularformel |
C17H14N4OS2 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
6-(2-methoxyphenyl)-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4OS2/c1-22-14-10-6-5-9-13(14)16-20-21-15(18-19-17(21)24-16)11-23-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI-Schlüssel |
QPBYOPYKYMORNV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B245854.png)
![(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245857.png)
![(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245858.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)
![6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245907.png)
![7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245922.png)
![3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245923.png)
![4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)

![2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B245936.png)
